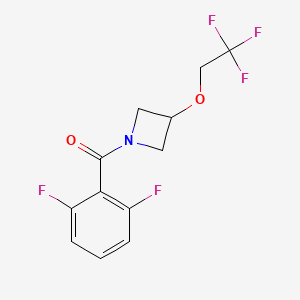

(2,6-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F5NO2/c13-8-2-1-3-9(14)10(8)11(19)18-4-7(5-18)20-6-12(15,16)17/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSPUHZXSVFBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,6-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a difluorophenyl group and a trifluoroethoxy substituent attached to an azetidinone core. The presence of fluorine atoms is significant as they enhance the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

1. Metabolic Stability

Fluorine substitution in drug molecules often leads to increased metabolic stability. The C-F bond is more resistant to oxidative metabolism compared to C-H bonds, which can prevent premature degradation by cytochrome P450 enzymes . This characteristic can enhance the bioavailability of the compound.

2. Anticancer Activity

Research indicates that azetidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . The mechanism involves targeting specific pathways associated with tumor growth.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving similar azetidinone compounds:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of azetidinone derivatives against breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited notable cytotoxic effects at low micromolar concentrations . This suggests a promising avenue for developing new cancer therapies.

Case Study 2: Metabolic Profiling

Another investigation focused on the metabolic profiling of fluorinated azetidinones. The study demonstrated that the introduction of fluorine atoms significantly altered the metabolic pathways of these compounds, leading to enhanced stability and reduced toxicity profiles compared to their non-fluorinated counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that azetidinone derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines such as breast (MCF-7) and lung (A549) carcinomas. The mechanism involves targeting specific pathways associated with tumor growth.

Biological Activity Data:

Metabolic Stability

Fluorine substitution in drug molecules often leads to increased metabolic stability due to the resistance of C-F bonds to oxidative metabolism compared to C-H bonds. This characteristic can enhance the bioavailability of the compound.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of azetidinone derivatives against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited notable cytotoxic effects at low micromolar concentrations. This suggests a promising avenue for developing new cancer therapies.

Case Study 2: Metabolic Profiling

Another investigation focused on the metabolic profiling of fluorinated azetidinones. The study demonstrated that introducing fluorine atoms significantly altered the metabolic pathways of these compounds, leading to enhanced stability and reduced toxicity profiles compared to their non-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.